![molecular formula C19H22N2O3S B2460646 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-11-4](/img/structure/B2460646.png)
2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-based compounds, such as the one you mentioned, are a significant class of biologically active compounds . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Anti-Cancer Properties: Thiophene-based compounds exhibit promising anti-cancer effects. Researchers explore their use in developing novel chemotherapeutic agents that target specific cancer pathways .
Anti-Inflammatory Agents: Certain thiophene derivatives possess anti-inflammatory properties. These molecules could be valuable in managing inflammatory diseases and conditions .
Antimicrobial Activity: Thiophenes have demonstrated antimicrobial effects against bacteria, fungi, and other pathogens. Their use in designing new antibiotics is an active area of research .
Pharmacological Properties
Beyond their role in drug development, thiophenes exhibit various pharmacological effects:
Antihypertensive Properties: Some thiophene-containing compounds have antihypertensive effects, potentially aiding in managing high blood pressure .
Anti-Atherosclerotic Effects: Researchers investigate thiophenes for their potential to prevent or mitigate atherosclerosis, a condition characterized by plaque buildup in arteries .
Synthetic Routes and Heterocyclization
Thiophenes are synthesized through various methods, including condensation reactions. Notable synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Other Applications
Mechanism of Action
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-13-10-8-12(9-11-13)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)25-19/h8-11H,2-7H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRKFABVYMHXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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